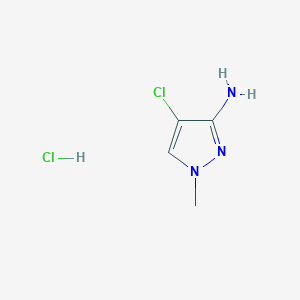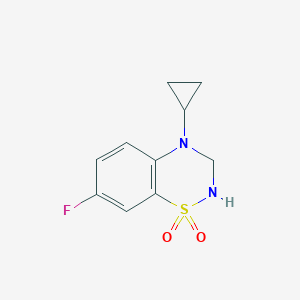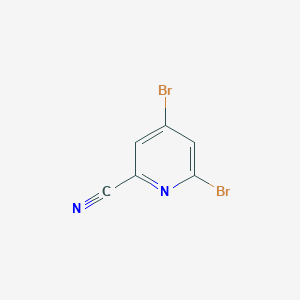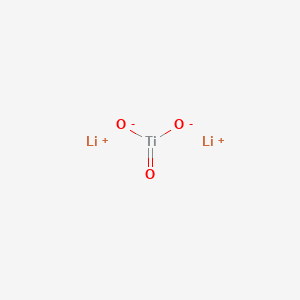
Lithium titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium Titanium Oxide, often abbreviated as LTO, is a type of rechargeable battery that uses lithium titanate nanocrystals on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly . LTO batteries are used in various applications due to their high level of safety and recharge capabilities .
Synthesis Analysis
LTO can be synthesized using a solid-state reaction method, which is the most used because it has several advantages, including simple operation, low cost, and no solvents . Another method involves a continuous supercritical fluid process . The precursors are synthesized using TiO2 and Li2CO3 with several variations of the Li/Ti mole ratio mixed at room temperature for 10 min .
Molecular Structure Analysis
The structure of LTO is investigated as a function of the annealing temperature . X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR) measurements showed that the as-synthesized powder had a spinel crystal structure .
Chemical Reactions Analysis
The redox potential of Li+ intercalation into titanium oxides is more positive than that of Li+ intercalation into graphite . This leads to fast charging (higher charging current) being much safer in the case of the titanate, than in the case of carbon, since lithium dendrites are less likely to form in the former case .
Physical and Chemical Properties Analysis
LTO batteries have a specific energy of 60–110 Wh/kg, an energy density of 177 Wh/L, and a nominal cell voltage of 2.3 V . They have a high charge and discharge rates, high cycle life, high stability and safety, and a wide temperature range for charge and discharge .
Scientific Research Applications
1. Applications in Energy and Environmental Fields
Lithium titanium oxide (LTO) and its derivatives, particularly titanium oxide (TiO2), have been extensively studied for their versatile applications in the environmental and energy sectors. These applications range from photocatalysis, solar cells, to lithium-ion batteries (LIBs). TiO2-based nanomaterials, nanocomposites, and nanoderivatives offer promising potential due to their favorable properties in these areas (Wei et al., 2018).
2. Lithium Electrochemical Reactivity in Batteries
Titanium oxide-based materials, including Li-titanites and various TiO2 polymorphs, are alternatives to carbonaceous anodes in Li-ion batteries. Their nanostructuring increases reaction areas, enhances Li+ diffusion, and potentially boosts solubility/capacity. Integration with an electron-conductive second phase improves the overall electrochemical performance (Yang et al., 2009).
3. Nanostructures for Improved Battery Performance
Research has focused on designing nanostructures of TiO2 and its composites to enhance electrical conductivity and Li-ion diffusion in LIBs. TiO2 nanomaterials, carbon composites, and metal oxide composites have been developed to improve capacity, cycling performance, and energy density of LIBs (Su et al., 2012).
4. Anode Materials for Advanced Electrochemical Energy Storage
Ti-based oxides, including TiO2, exhibit structural dynamics favorable for lithium-ion and sodium-ion batteries, as well as hybrid pseudocapacitors. Their high operating voltage and pseudocapacitive kinetics offer excellent rate capability and safety (Lou et al., 2019).
5. Nanostructured Metal Oxides as Anodes
Nanostructured metal oxides, including TiO2, show good electrochemical properties as anode materials in LIBs. Creating nanomaterials with unique structures improves their lithium storage properties, making them suitable for next-generation LIBs (Wu et al., 2012).
6. Electrochemical Properties of Anatase TiO2 Nanotubes
Anatase TiO2 nanotubes exhibit excellent electrochemical properties for lithium-ion batteries. Their unique morphology leads to significant Li insertion/extraction capacity and demonstrates excellent cycling stability (Xu et al., 2007).
Mechanism of Action
Target of Action
Lithium titanate (Li4Ti5O12, often abbreviated as LTO) primarily targets the anode in lithium-ion (Li-ion) batteries . It has emerged as a promising anode material for Li-ion batteries due to its ability to improve the rate capability, cyclability, and safety features of these cells .
Mode of Action
LTO is a “zero strain” material in terms of Li+ intercalation and deintercalation . It uses lithium-titanate nanocrystals, instead of carbon, on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly . The redox potential of Li+ intercalation into titanium oxides is more positive than that of Li+ intercalation into graphite. This leads to fast charging (higher charging current) being much safer in the case of the titanate, than in the case of carbon, since lithium dendrites are less likely to form in the former case .
Biochemical Pathways
The biochemical pathways involved in the action of LTO are primarily electrochemical in nature. During the charging process, Li+ ions are extracted from the metal oxide cathode and get inserted into the LTO anode . During the discharging process, the electrode reaction is reversed . This intercalation and deintercalation of Li+ ions into and from its layered structure forms the basis of the electrochemical activity of LTO .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LTO, we can discuss its properties in terms of its behavior within a battery system. LTO exhibits excellent stability as an anode material . It has a minimal change in cell volume (about 0.2%) during Li+ intercalation and deintercalation, which contributes to its long cycle life .
Result of Action
The use of LTO as an anode material results in Li-ion batteries with improved rate capability, cyclability, and safety features . LTO-based batteries can sustain more than 10,000 cycles with minimal capacity fade . Furthermore, LTO batteries demonstrate a considerably temperature-dependent capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LTO. For instance, temperature can affect the performance of LTO-based batteries . Their manufacturing processes may still have some negative environmental effects due to resource extraction and production emissions .
Future Directions
There is ongoing research to improve the performance of LTO batteries. For example, researchers are exploring alternatives to LTO, such as niobium titanium oxide (NTO), as potential anode materials . It is expected that replacing anodes with thin lithium metal foils will significantly increase energy density, as long as they can be safely incorporated and stabilized in the system .
Biochemical Analysis
Biochemical Properties
The biochemical properties of lithium titanate are primarily related to its role in energy storage and conversion
Cellular Effects
Most of the current research focuses on its applications in energy storage rather than its biological interactions
Molecular Mechanism
The molecular mechanism of lithium titanate’s action is primarily understood in the context of its role as an anode material in lithium-ion batteries . Lithium ions are extracted from the metal oxide cathode and get inserted into the lithium titanate anode during the charging process
Temporal Effects in Laboratory Settings
In laboratory settings, lithium titanate has shown excellent cycling stability, with the ability to cycle around 10,000 times in aprotic lithium ion electrolytes . It also exhibits a specific capacity of about 130mAhg−1 at 35C (fully charged within 100s) and can sustain more than 10,000 cycles with a capacity fade of only 0.001% per cycle .
Dosage Effects in Animal Models
There is currently no available information on the effects of lithium titanate at different dosages in animal models. This is likely because lithium titanate is primarily studied for its applications in energy storage technologies rather than its biological effects .
Metabolic Pathways
Given its primary use in energy storage technologies, it is likely that its interactions with metabolic pathways are minimal .
Transport and Distribution
Its primary application is in energy storage technologies, where it serves as an anode material in lithium-ion batteries .
Subcellular Localization
Given its primary use in energy storage technologies, it is likely that it does not have a specific subcellular localization .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Lithium titanium oxide can be achieved through a solid-state reaction method.", "Starting Materials": [ "Lithium carbonate (Li2CO3)", "Titanium dioxide (TiO2)" ], "Reaction": [ "Mix the starting materials in a stoichiometric ratio in a ball mill.", "Heat the mixture in a furnace at a temperature of 700-800°C for several hours.", "Cool the resulting product to room temperature and grind it to a fine powder.", "Wash the powder with deionized water to remove any impurities.", "Dry the powder at a temperature of 100-150°C.", "The resulting product is Lithium titanium oxide (Li4Ti5O12)." ] } | |
CAS No. |
12031-95-7 |
Molecular Formula |
H4Li4O12Ti5 |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
tetralithium;hydroxy-oxido-oxotitanium;titanium |
InChI |
InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |
InChI Key |
HLOGOFPFOSOXAS-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |
physical_description |
Off-white odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
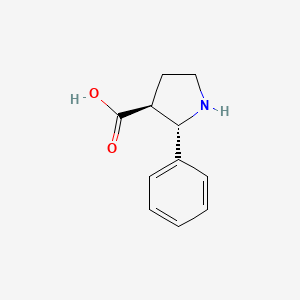
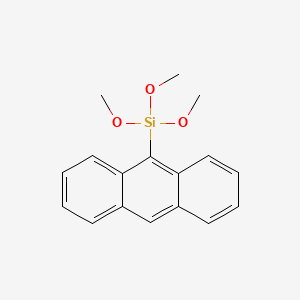
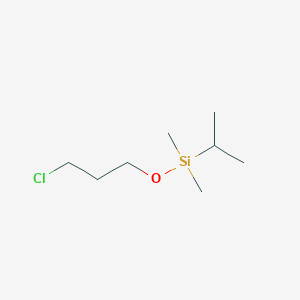

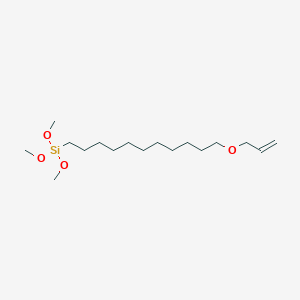
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
